molecular formula C19H20Cl2IN3 B5295355 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide CAS No. 4751-23-9

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B5295355
CAS RN: 4751-23-9
M. Wt: 488.2 g/mol
InChI Key: DKDNIHDGMSRFCF-UHFFFAOYSA-N
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Description

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide, also known as AVI-4126, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of antisense oligonucleotides, which are short strands of nucleic acids that can bind to specific messenger RNA molecules and inhibit their translation into proteins. AVI-4126 has been shown to target the messenger RNA of the protein kinase C-alpha (PKCα), which is involved in the regulation of cell growth and survival.

Mechanism of Action

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide works by binding to the messenger RNA of PKCα and preventing its translation into protein. This leads to a decrease in the levels of PKCα in the cell, which can have various effects depending on the specific disease being targeted. In cancer, the decrease in PKCα levels could lead to a decrease in cell growth and survival. In heart failure, the decrease in PKCα levels could prevent or reverse the remodeling of heart tissue. In viral infections, the decrease in PKCα levels could prevent the replication of the virus.
Biochemical and physiological effects:
2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to have various biochemical and physiological effects, depending on the specific disease being targeted. In cancer, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In heart failure, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to improve heart function and prevent or reverse the remodeling of heart tissue in animal models. In viral infections, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to inhibit the replication of certain viruses in vitro.

Advantages and Limitations for Lab Experiments

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has several advantages for lab experiments, including its specificity for PKCα and its ability to be easily synthesized and purified. However, there are also some limitations to using 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide in lab experiments. For example, the delivery of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide to target cells can be challenging, as it is a charged molecule that cannot easily cross cell membranes. Additionally, the effects of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide can be difficult to interpret, as they can depend on various factors such as the concentration of the molecule and the specific disease being targeted.

Future Directions

There are several future directions for the study of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide. One direction is to further investigate its potential therapeutic applications in cancer, heart failure, and viral infections. Another direction is to optimize its delivery to target cells, for example by using nanoparticles or other delivery vehicles. Additionally, further research is needed to fully understand the effects of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide on cell signaling and other cellular processes. Finally, the development of new antisense oligonucleotides targeting other disease-associated genes could lead to the discovery of new therapeutic agents.

Synthesis Methods

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide is synthesized using solid-phase chemistry, which involves the stepwise addition of nucleotide monomers to a solid support. The sequence of nucleotides in 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide is designed to be complementary to a specific region of the messenger RNA of PKCα. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Scientific Research Applications

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, heart failure, and viral infections. In cancer, PKCα is often overexpressed, leading to uncontrolled cell growth and survival. By inhibiting the translation of PKCα, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide could potentially slow down or stop the growth of cancer cells. In heart failure, PKCα is involved in the remodeling of heart tissue, which can lead to further deterioration of heart function. 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide could potentially prevent or reverse this remodeling process. In viral infections, PKCα is involved in the replication of certain viruses, such as hepatitis C virus. 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide could potentially inhibit the replication of these viruses and prevent the spread of infection.

properties

IUPAC Name

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3.HI/c1-3-23-17-12-15(20)16(21)13-18(17)24(4-2)19(23)10-11-22-14-8-6-5-7-9-14;/h5-13H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDNIHDGMSRFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CC)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CC)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide

CAS RN

4751-23-9
Record name 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1)
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Record name 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-(2-(phenylamino)ethenyl)-, iodide (1:1)
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Record name 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1)
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Record name 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide
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